molecular formula C8H14O4 B13261115 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol

Cat. No.: B13261115
M. Wt: 174.19 g/mol
InChI Key: VAOXLYBGZZVSCS-UHFFFAOYSA-N
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Description

1,4,8-Trioxaspiro[45]decan-2-ylmethanol is a chemical compound with the molecular formula C8H14O4 It is characterized by a spirocyclic structure containing three oxygen atoms and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the reaction of diols with formaldehyde under acidic conditions to form the spirocyclic ring. Subsequent reduction or functionalization steps can introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific industrial methods may vary depending on the scale of production and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol exerts its effects depends on its interaction with molecular targets. The spirocyclic structure may interact with enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

    1,4-Dioxaspiro[4.5]decan-2-ylmethanol: Similar spirocyclic structure but with two oxygen atoms.

    2,8-Diazaspiro[4.5]decan-1-one: Contains nitrogen atoms in the spirocyclic ring, offering different chemical properties.

Uniqueness: 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol is unique due to its three oxygen atoms in the spirocyclic ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1,4,8-trioxaspiro[4.5]decan-3-ylmethanol

InChI

InChI=1S/C8H14O4/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7,9H,1-6H2

InChI Key

VAOXLYBGZZVSCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12OCC(O2)CO

Origin of Product

United States

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